

# Selectivity Profile of the LATS Inhibitor GA-017: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of **GA-017**, a potent, ATP-competitive inhibitor of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2). **GA-017** serves as a valuable chemical probe for studying the Hippo signaling pathway, a critical regulator of organ size, tissue regeneration, and cell proliferation.[1][2][3] Its primary mechanism involves blocking the LATS-mediated phosphorylation of the transcriptional coactivators YAP and TAZ, leading to their nuclear translocation and the activation of growth-promoting gene expression.[1][2][4]

#### **Quantitative Kinase Inhibition Profile**

The inhibitory activity of **GA-017** has been quantified against its primary targets, LATS1 and LATS2, and profiled across a broad panel of kinases to determine its selectivity.

#### **On-Target Potency**

**GA-017** demonstrates potent, low-nanomolar inhibition of both LATS1 and LATS2. The 50% inhibitory concentrations (IC50) and inhibition constants (Ki) are summarized below. The inhibitor acts in a manner that is competitive with ATP.[1][5][6]



Target	IC50 (nM)	Ki (nM)	Mechanism of Inhibition
LATS1	4.10 ± 0.79	0.58 ± 0.11	ATP-Competitive
LATS2	3.92 ± 0.42	0.25 ± 0.03	ATP-Competitive

### **Off-Target Selectivity Screening**

To assess its broader kinase selectivity, **GA-017** was evaluated at a concentration of 100 nM against a panel of 321 different kinases.[1] The screening revealed that **GA-017** has high potency against a limited number of kinases, primarily within the AGC kinase family.[1] In this comprehensive screening, 16 kinases of the AGC family were inhibited by more than 65%.[1]

Key off-target kinases inhibited by **GA-017** at 100 nM include:[1]

Off-Target Kinase	Kinase Family	% Inhibition at 100 nM
Mitogen and Stress Activated Protein Kinase 1 (MSK1)	AGC	> 65%
p70S6 Kinase (p70S6K)	AGC	> 65%
Protein Kinase A Catalytic Subunit Alpha (PKACα)	AGC	> 65%
Protein Kinase A Catalytic Subunit Beta (PKACβ)	AGC	> 65%
Serum/Glucocorticoid- Regulated Kinase 2 (SGK2)	AGC	> 65%
Serum/Glucocorticoid- Regulated Kinase 3 (SGK3)	AGC	> 65%

#### **Experimental Protocols**

The following methodologies were employed to characterize the kinase inhibition profile of **GA-017**.



#### In Vitro Kinase Inhibition Assay (IC50 Determination)

The potency of **GA-017** against LATS1 and LATS2 was determined using an in vitro kinase assay that measures the phosphorylation of a substrate.

- Kinases: Recombinant LATS1 and LATS2.
- Substrate: A suitable peptide or protein substrate for LATS kinases.
- ATP Concentration: The assay was performed in the presence of 400 μM ATP to generate dose-response curves.[1]
- Detection Method: The reaction velocity is typically determined by quantifying the amount of phosphorylated substrate, often using methods involving radioactive ATP (e.g., [γ-33P]-ATP) and measuring its incorporation into the substrate.[7][8]
- Data Analysis: Dose-response curves were generated by plotting the percentage of kinase inhibition against a range of GA-017 concentrations. The IC50 values, representing the concentration of inhibitor required to reduce kinase activity by 50%, were calculated from these curves.[1]

# Determination of Inhibition Constant (Ki) and Mechanism

To elucidate the mechanism of inhibition, kinetic studies were performed, and the data were analyzed using a double-reciprocal Lineweaver-Burk plot.[1][4]

- Methodology: The initial reaction velocity of the kinase was measured at various concentrations of ATP (e.g., ranging from 100 to 400 μM) in the presence of different fixed concentrations of GA-017.[1]
- Data Analysis: A Lineweaver-Burk plot (1/velocity vs. 1/[ATP]) was generated. An intersection
  of the resulting lines on the y-axis is characteristic of competitive inhibition with respect to
  ATP. The inhibition constant (Ki) was calculated from these kinetic data.[1]

#### **Broad-Panel Kinase Selectivity Screening**

The selectivity of **GA-017** was profiled using a large-scale kinase screening panel.

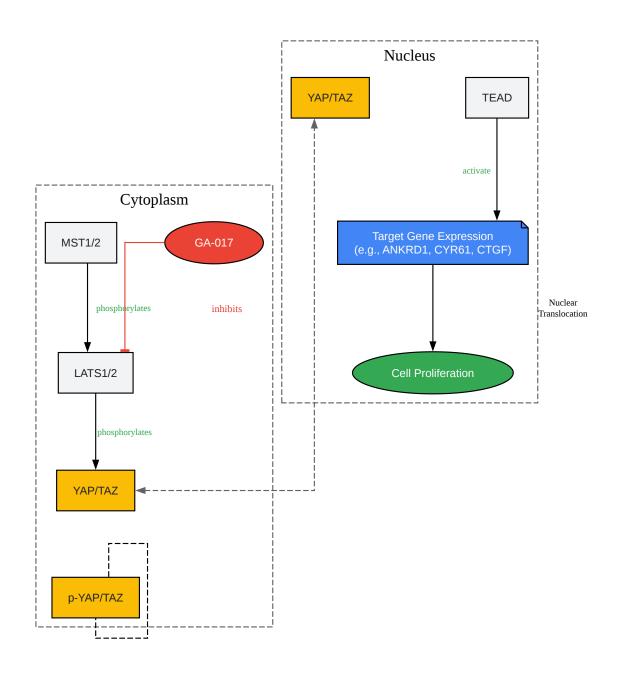


- Assay Panel: A panel of 321 diverse kinases was used for the screening.[1]
- Inhibitor Concentration: GA-017 was tested at a fixed concentration of 100 nM.[1]
- Methodology: The percentage of inhibition of each kinase in the panel by GA-017 was
  determined. A threshold (e.g., >65% inhibition) was used to identify significant off-target
  interactions.[1] The results were visualized on a tree-view map to illustrate the selectivity
  profile across the human kinome.[1]

#### **Visualizations**

**GA-017** Mechanism of Action in the Hippo Pathway



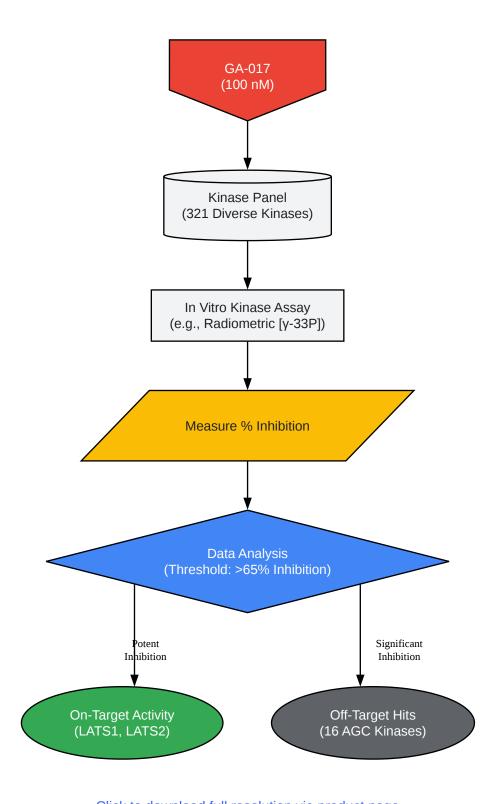


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Caption: Mechanism of **GA-017** in the Hippo signaling pathway.

### **Experimental Workflow for Kinase Selectivity Profiling**





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Caption: Workflow for assessing the kinase selectivity of **GA-017**.



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